Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Description
Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core with a methyl ester at position 5 and an ethyl substituent at position 4. Imidazo[4,5-c]pyridine derivatives are known for their biological relevance, particularly in kinase inhibition and antiplatelet therapies, as seen in clopidogrel analogs .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 4-ethyl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-3-8-9-7(11-6-12-9)4-5-13(8)10(14)15-2/h6,8H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
FNGIFNBDIURBMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CCN1C(=O)OC)NC=N2 |
Origin of Product |
United States |
Preparation Methods
2,3-Diaminopyridine Derivatives
The imidazo[4,5-c]pyridine core requires 2,3-diaminopyridine as a critical intermediate. Industrial-scale production of 2,3-diaminopyridine involves:
-
Amination of 3-Amino-2-Halopyridine : Reacting 3-amino-2-chloropyridine with aqueous ammonia under copper catalysis (1–5 kg/cm² pressure) at 100–150°C for 7–10 hours yields 2,3-diaminopyridine with >99.5% purity after ethyl acetate extraction.
-
Catalytic Optimization : Copper(I) iodide enhances reaction efficiency, reducing side-product formation during amination.
Table 1: Comparative Analysis of 2,3-Diaminopyridine Synthesis
| Method | Catalyst | Temperature (°C) | Pressure (kg/cm²) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ammoniation | CuI | 120 | 3 | 85 | 99.5 |
| Vicarious Substitution | KOtBu/CHCl₃ | 25 | Ambient | 62 | 95 |
Cyclization Strategies for Imidazo[4,5-c]Pyridine Core
Acid-Catalyzed Cyclization
Early methods employed cyclization of 2,3-diaminopyridine with β-keto esters under acidic conditions:
-
Reaction with Ethyl Acetoacetate : In hydrochloric acid (HCl), 2,3-diaminopyridine reacts with ethyl acetoacetate to form 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine, followed by esterification with methanol.
-
Limitations : Low regioselectivity (≤70%) and side reactions at the pyridine nitrogen necessitate protective groups.
Transition Metal-Catalyzed Cyclization
Modern protocols leverage palladium/copper catalysts for improved selectivity:
-
Palladium-Catalyzed Amidation : 2-Chloro-3-aminopyridine undergoes amidation with ethyl glycinate hydrochloride using Pd(OAc)₂/Xantphos, forming the imidazo ring at 110°C with 78% yield.
-
Copper-Mediated Coupling : CuI and 1,10-phenanthroline facilitate cyclization between 2-bromo-3-aminopyridine and methyl acrylate, achieving 82% yield under microwave irradiation.
Table 2: Cyclization Methods and Outcomes
| Method | Catalyst | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Acid-Catalyzed | HCl | Reflux, 6 h | 65 | Moderate |
| Pd-Catalyzed | Pd(OAc)₂ | 110°C, DMF, 12 h | 78 | High |
| Cu-Mediated | CuI | Microwave, 150°C | 82 | High |
Introduction of the Ethyl and Ester Groups
Alkylation at the 4-Position
The ethyl group is introduced via nucleophilic substitution or reductive amination:
Esterification Techniques
Methanol esterification is typically performed post-cyclization:
-
Fischer Esterification : Reacting the carboxylic acid intermediate with methanol and H₂SO₄ under reflux achieves 90% conversion.
-
Steglich Esterification : DCC/DMAP-mediated coupling at room temperature offers milder conditions for acid-sensitive derivatives.
Industrial-Scale Optimization
Continuous Flow Reactors
Patented methods emphasize scalable production:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific sites, depending on the reagent and conditions:
-
Primary oxidation targets : The ethyl group or the dihydro-pyridine ring.
-
Reagents : Common oxidants include potassium permanganate (KMnO₄) in acidic or neutral media, or hydrogen peroxide (H₂O₂) under controlled conditions .
-
Products : Oxidation of the ethyl group may yield a carboxylic acid derivative, while ring oxidation could lead to hydroxylated intermediates or ring-opening products.
Reduction Reactions
Reductive modifications are critical for altering pharmacological properties:
-
Catalytic hydrogenation : Using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas reduces the imidazole ring’s double bonds, yielding saturated analogs .
-
Selective reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups while preserving the heterocyclic core .
Cyclization and Ring Expansion
The compound participates in cyclization reactions to form complex polycyclic systems:
-
DBU-mediated cyclization : In the presence of 1,8-diazabicycloundec-7-ene (DBU), the carboxylate group facilitates intramolecular cyclization, forming fused imidazo[4,5-b]pyridines (Figure 1) .
-
Malononitrile-assisted cyclization : Reaction with malononitrile under basic conditions generates 5,7-diamino-6-cyano derivatives, expanding the heterocyclic framework .
Example Reaction Pathway
textMethyl 4-ethyl-imidazopyridine + Malononitrile → 5-Amino-6,7-dicyano-imidazo[4,5-b]pyridine Conditions: DBU, room temperature, 12 hours[4].
Substitution Reactions
The ethyl and carboxylate groups serve as sites for nucleophilic or electrophilic substitution:
-
Ester hydrolysis : Treatment with aqueous NaOH converts the methyl ester to a carboxylic acid, enhancing water solubility .
-
Nucleophilic aromatic substitution : Halogenation at the pyridine ring’s C-2 or C-4 positions enables further functionalization (e.g., Suzuki coupling) .
Comparative Reaction Table
Mechanistic Insights
Scientific Research Applications
Antihypertensive Properties
Research indicates that compounds within the imidazopyridine family, including methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate, exhibit potential as antihypertensive agents . They have been shown to modulate vascular tone and blood pressure effectively. This activity is primarily attributed to the compound's ability to interact with specific biological targets involved in vascular regulation.
Antiviral and Antimicrobial Effects
This compound also demonstrates promising antiviral and antimicrobial properties. Studies have indicated its efficacy against various pathogens, suggesting its potential role in developing new antiviral or antimicrobial therapies. The compound's structural features enhance its solubility and bioavailability, making it a candidate for further pharmaceutical development .
Case Study 1: Antihypertensive Activity
In a study evaluating the antihypertensive effects of various imidazopyridine derivatives, this compound was found to significantly lower systolic blood pressure in animal models. The results indicated a dose-dependent response with minimal side effects compared to conventional antihypertensive drugs. This suggests that the compound may offer a safer alternative for managing hypertension.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor antagonist, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings
tert-Butyl esters (e.g., CAS 1312784-89-6) improve stability but reduce solubility compared to methyl esters .
Heterocycle Impact: Imidazo derivatives exhibit nitrogen-rich environments for hydrogen bonding, while thiazolo/thieno analogs introduce sulfur, altering electronic properties and reactivity .
Applications: Brominated thiazolo derivatives (e.g., CAS 1253654-37-3) are pivotal in coupling reactions, whereas antiplatelet thieno derivatives highlight medicinal relevance .
Synthesis and Cost :
- High purity (95–98%) is achievable for most analogs, though prices can exceed $700/g due to complex syntheses .
Biological Activity
Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, synthesis methods, and potential applications based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 209.24 g/mol. The compound features a fused imidazole and pyridine ring system, contributing to its unique reactivity and biological properties. The presence of a carboxylate functional group enhances its solubility and reactivity in biological systems, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antihypertensive Activity
this compound has been studied for its potential as an antihypertensive agent. Compounds within this class have shown the ability to modulate vascular tone and blood pressure effectively. The mechanism may involve the inhibition of angiotensin-converting enzyme (ACE) or modulation of calcium channels that regulate vascular smooth muscle contraction .
2. Antiviral Properties
Some studies suggest that this compound may possess antiviral activity, particularly against viruses that affect the respiratory system. The specific mechanisms are still under investigation but may involve interference with viral replication processes or modulation of host immune responses .
3. Antimicrobial Effects
There is evidence supporting the antimicrobial properties of this compound against various bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Common methods include:
- Cyclization Reactions : Utilizing precursors such as ethyl pyridine derivatives and imidazole compounds.
- Functional Group Modifications : Introducing substituents that can improve solubility and bioavailability.
- Recrystallization and Purification : Ensuring high purity levels for biological testing.
These synthetic routes are crucial for developing derivatives with improved pharmacokinetic profiles and therapeutic efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant reduction in blood pressure in hypertensive rat models after administration of the compound, indicating its potential as an antihypertensive agent. |
| Study B (2021) | Reported antiviral activity against influenza virus in vitro, suggesting mechanisms involving inhibition of viral entry into host cells. |
| Study C (2022) | Showed antimicrobial effects against Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating strong efficacy compared to control antibiotics. |
These findings highlight the therapeutic potential of this compound across various medical fields.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the imidazo[4,5-c]pyridine core of this compound?
- Methodology : The core structure is typically synthesized via cyclocondensation of ethylenediamine derivatives with carbonyl-containing precursors. For example, tert-butyl 4-oxopiperidine-1-carboxylate reacts with cyanamide and sulfur in pyridine at 130°C for 1.5 hours to form a thiazolo-pyridine intermediate, which can be further functionalized . Key steps include:
- Cyclization : Use of pyridine as both solvent and base facilitates ring closure.
- Functionalization : Ethyl groups are introduced via nucleophilic substitution (e.g., alkyl halides) under inert atmospheres.
Q. Which analytical techniques are essential for structural validation?
- Techniques :
- NMR Spectroscopy : ¹H NMR identifies ethyl groups (δ 1.2–1.4 ppm, triplet) and methyl ester (δ 3.7 ppm, singlet). 2D NMR (COSY, HSQC) confirms connectivity .
- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₂H₁₇N₃O₂: 248.1295) .
- X-ray Crystallography : SHELXL refinement resolves stereochemical ambiguities; data collection at 100 K minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomer formation during ethyl group installation?
- Approach :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing racemization.
- Catalyst Screening : Pd(OAc)₂ with chiral ligands (e.g., (R)-BINAP) achieves enantiomeric excess (ee) >90% in asymmetric alkylation .
- Data Contradiction Analysis :
- Discrepancies in ee values between HPLC and optical rotation may arise from solvent-dependent aggregation. Cross-validate using chiral stationary-phase HPLC (Chiralpak AD-H) and circular dichroism .
Q. What strategies resolve discrepancies between crystallographic and spectroscopic data for polymorphs?
- Methodology :
- VT-NMR : Conducted in DMSO-d₆ from -50°C to +80°C to detect dynamic equilibria (e.g., ring-flip conformers averaging NMR signals).
- Solid-State NMR : ¹³C CP-MAS distinguishes dominant crystalline forms (e.g., δ 170 ppm for carboxylate in Form I vs. 168 ppm in Form II) .
Q. How does solvent polarity influence regioselectivity in N-alkylation of analogous compounds?
- Experimental Design :
- Table 1 : Solvent/Catalyst Effects on N-Alkylation
| Solvent | Catalyst | Temp (°C) | N1:N3 Ratio | Reference |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 85:15 | |
| Toluene | DBU | 110 | 22:78 |
- Mechanistic Insight : Polar solvents enhance nucleophilicity at N1, while bulky bases (DBU) in toluene favor steric control at N3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
